Cas no 2172223-39-9 (2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid)
2172223-39-9 structure
Product Name:2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid
CAS-nummer:2172223-39-9
MF:C27H32N2O5
MW:464.553387641907
CID:6322802
PubChem ID:165962698
Update Time:2025-10-29
2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid
- 2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid
- 2172223-39-9
- EN300-1494781
-
- Inchi: 1S/C27H32N2O5/c1-2-18(26(32)29(16-25(30)31)19-9-3-4-10-19)15-28-27(33)34-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,18-19,24H,2-4,9-10,15-17H2,1H3,(H,28,33)(H,30,31)
- InChI-sleutel: GRZVCECBZNHCRG-UHFFFAOYSA-N
- LACHT: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N(CC(=O)O)C1CCCC1
Berekende eigenschappen
- Exacte massa: 464.23112213g/mol
- Monoisotopische massa: 464.23112213g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 10
- Complexiteit: 700
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 95.9Ų
2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1494781-0.05g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-0.1g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-0.25g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-0.5g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-1.0g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-2.5g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-5.0g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-10.0g |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1494781-50mg |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1494781-100mg |
2-{N-cyclopentyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}acetic acid |
2172223-39-9 | 100mg |
$2963.0 | 2023-09-28 |
2-{N-cyclopentyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}acetic acid Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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